molecular formula C14H9NO B12579432 3H-Naphtho[2,1-b]pyran-2-carbonitrile CAS No. 473917-45-2

3H-Naphtho[2,1-b]pyran-2-carbonitrile

Cat. No.: B12579432
CAS No.: 473917-45-2
M. Wt: 207.23 g/mol
InChI Key: MFWXZGVYMJZDBF-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran-2-carbonitrile: is an organic compound with the molecular formula C14H7NO2 . It is a member of the naphthopyran family, which is known for its photochromic properties. These compounds can change color when exposed to light, making them useful in various applications, including ophthalmic lenses and other optical devices .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products:

Mechanism of Action

The mechanism of action of 3H-Naphtho[2,1-b]pyran-2-carbonitrile primarily involves its photochromic behavior. When exposed to UV light, the compound undergoes a ring-opening reaction, converting from a closed form to an open form. This process involves the formation of transient species, including excited states and long-lived colored species . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb light and undergo structural changes .

Comparison with Similar Compounds

Uniqueness: 3H-Naphtho[2,1-b]pyran-2-carbonitrile is unique due to its specific nitrile group, which allows for additional chemical transformations and applications. Its photochromic properties are also highly efficient, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXZGVYMJZDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449257
Record name 3H-Naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473917-45-2
Record name 3H-Naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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